Monolayer Packing and Defect Dynamics: 1,2-Dihexadecylbenzene vs. 1,2-Didodecylbenzene on Graphite
Direct comparative STM analysis at the HOPG–organic solution interface shows that 1,2-dihexadecylbenzene and the shorter-chain homolog 1,2-didodecylbenzene both form lamellar monolayers with molecules extended and oriented parallel to the graphite basal plane, but exhibit distinct packing types within lamellae and different defect dynamics [1]. The longer C16 chains of dihexadecylbenzene influence the timescale of molecular defect motion, which was directly imaged on video tape over intervals of 100 ms to several minutes—the relevant timescale for slow dynamics in crystalline organic phases [1].
| Evidence Dimension | Molecular packing type and defect dynamics within adsorbed monolayers |
|---|---|
| Target Compound Data | 1,2-Dihexadecylbenzene forms lamellar phase with extended molecules oriented parallel to graphite; defect dynamics observable on 100 ms to minute timescale [1]. |
| Comparator Or Baseline | 1,2-Didodecylbenzene (C12 chains) forms lamellar phase but exhibits different packing types and distinct defect behavior [1]. |
| Quantified Difference | Qualitatively different packing types within lamellae; chain length dictates defect mobility timescale (C16 vs. C12) [1]. |
| Conditions | In situ STM at HOPG–organic solution interface, bias-dependent imaging at room temperature [1]. |
Why This Matters
Chain length directly governs monolayer structure and dynamic stability, making 1,2-dihexadecylbenzene the appropriate choice for applications requiring specific C16 packing and defect kinetics rather than the behavior observed with shorter-chain analogs.
- [1] Buchholz, S., & Rabe, J. P. (1991). Conformation, packing, defects, and molecular dynamics in monolayers of dialkyl‐substituted benzenes. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 9(2), 1126–1128. https://doi.org/10.1116/1.585230 View Source
